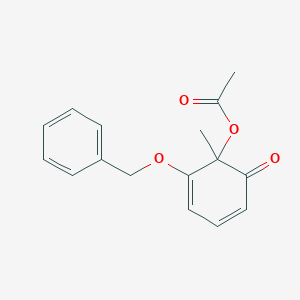![molecular formula C11H14Cl2N4 B14252766 1,1'-Methylenebis[3-(chloromethyl)-5-methyl-1H-pyrazole] CAS No. 180072-23-5](/img/structure/B14252766.png)
1,1'-Methylenebis[3-(chloromethyl)-5-methyl-1H-pyrazole]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Methylenebis[3-(chloromethyl)-5-methyl-1H-pyrazole] is a chemical compound characterized by its unique structure, which includes two pyrazole rings connected by a methylene bridge. The presence of chloromethyl groups on the pyrazole rings makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Methylenebis[3-(chloromethyl)-5-methyl-1H-pyrazole] typically involves the reaction of 3-(chloromethyl)-5-methyl-1H-pyrazole with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge, linking the two pyrazole rings. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, to facilitate the formation of the methylene bridge.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Methylenebis[3-(chloromethyl)-5-methyl-1H-pyrazole] may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Methylenebis[3-(chloromethyl)-5-methyl-1H-pyrazole] undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the compound can result in the formation of the corresponding alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products include various substituted pyrazoles, depending on the nucleophile used.
Oxidation: Products include pyrazole carboxylic acids or aldehydes.
Reduction: Products include pyrazole alcohols.
Aplicaciones Científicas De Investigación
1,1’-Methylenebis[3-(chloromethyl)-5-methyl-1H-pyrazole] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1,1’-Methylenebis[3-(chloromethyl)-5-methyl-1H-pyrazole] involves its interaction with various molecular targets and pathways. The chloromethyl groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, DNA, or other cellular components. This interaction can result in the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-Methylenebis[4-(chloromethyl)benzene]
- 1,1’-Methylenebis[3-(chloromethyl)-5-phenyl-1H-pyrazole]
- 1,1’-Methylenebis[3-(bromomethyl)-5-methyl-1H-pyrazole]
Uniqueness
1,1’-Methylenebis[3-(chloromethyl)-5-methyl-1H-pyrazole] is unique due to the presence of both chloromethyl and methyl groups on the pyrazole rings. This combination of functional groups provides a distinct reactivity profile, making it a versatile compound for various chemical transformations and applications.
Propiedades
Número CAS |
180072-23-5 |
|---|---|
Fórmula molecular |
C11H14Cl2N4 |
Peso molecular |
273.16 g/mol |
Nombre IUPAC |
3-(chloromethyl)-1-[[3-(chloromethyl)-5-methylpyrazol-1-yl]methyl]-5-methylpyrazole |
InChI |
InChI=1S/C11H14Cl2N4/c1-8-3-10(5-12)14-16(8)7-17-9(2)4-11(6-13)15-17/h3-4H,5-7H2,1-2H3 |
Clave InChI |
MXNRGOWGENHAPF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1CN2C(=CC(=N2)CCl)C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


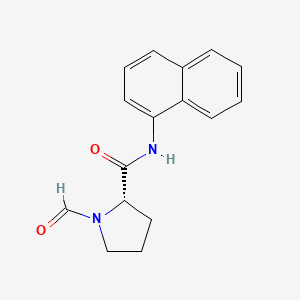
![2-[2-(Pyridin-2-yl)ethyl]-1H-benzimidazole](/img/structure/B14252690.png)
![4-[(2-Amino-7H-purin-6-yl)oxy]-1-(pyridin-3-yl)butan-1-one](/img/structure/B14252697.png)
![2-Oxazolidinone, 4-(phenylmethyl)-3-[4-(trifluoromethyl)phenyl]-, (4S)-](/img/structure/B14252712.png)

![[[1,1'-Biphenyl]-4,4'-diylbis(oxypentane-5,1-diyl)]bis(trimethoxysilane)](/img/structure/B14252724.png)
![N-[(1E)-2-Methoxyethylidene]benzamide](/img/structure/B14252731.png)
![Silane, trimethyl[(2-methyl-1H-inden-3-yl)oxy]-](/img/structure/B14252751.png)
![(1R,3R,6R,8R)-Tricyclo[4.3.0.0~3,8~]nonane-4,5-dione](/img/structure/B14252753.png)
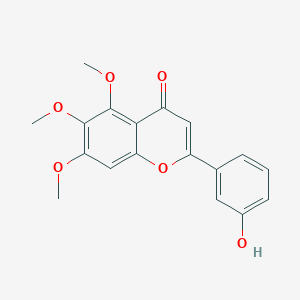
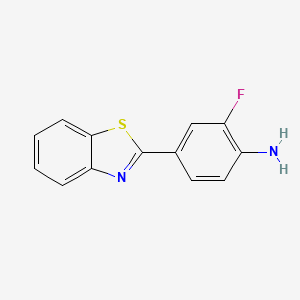
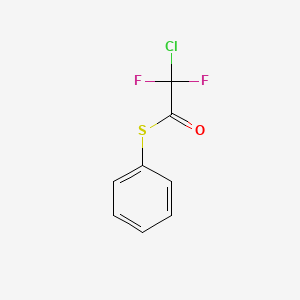
![Sodium;ethyl 2-[[2-butyl-4-oxo-3-[[4-[2-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]methyl]benzoate](/img/structure/B14252795.png)
